molecular formula C19H22N2O4 B5838343 (Z)-[1-AMINO-2-(4-METHOXYPHENYL)ETHYLIDENE]AMINO 2-(3,4-DIMETHYLPHENOXY)ACETATE

(Z)-[1-AMINO-2-(4-METHOXYPHENYL)ETHYLIDENE]AMINO 2-(3,4-DIMETHYLPHENOXY)ACETATE

Cat. No.: B5838343
M. Wt: 342.4 g/mol
InChI Key: MHADDCDKNDAUAE-UHFFFAOYSA-N
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Description

(Z)-[1-AMINO-2-(4-METHOXYPHENYL)ETHYLIDENE]AMINO 2-(3,4-DIMETHYLPHENOXY)ACETATE is a complex organic compound that features a combination of amino, methoxy, and phenoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[1-AMINO-2-(4-METHOXYPHENYL)ETHYLIDENE]AMINO 2-(3,4-DIMETHYLPHENOXY)ACETATE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylamine with an appropriate aldehyde to form the Schiff base, followed by the reaction with 2-(3,4-dimethylphenoxy)acetic acid under acidic or basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, leading to the formation of corresponding oxides and quinones.

    Reduction: Reduction reactions can target the imine (Schiff base) linkage, converting it back to the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-[1-AMINO-2-(4-METHOXYPHENYL)ETHYLIDENE]AMINO 2-(3,4-DIMETHYLPHENOXY)ACETATE is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound has potential applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for studying enzyme inhibition and receptor binding.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Research is ongoing to determine its efficacy and safety in clinical settings.

Industry

Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (Z)-[1-AMINO-2-(4-METHOXYPHENYL)ETHYLIDENE]AMINO 2-(3,4-DIMETHYLPHENOXY)ACETATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (Z)-[1-AMINO-2-(4-METHOXYPHENYL)ETHYLIDENE]AMINO 2-(3,4-DIMETHYLPHENOXY)ACETATE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[(Z)-[1-amino-2-(4-methoxyphenyl)ethylidene]amino] 2-(3,4-dimethylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-13-4-7-17(10-14(13)2)24-12-19(22)25-21-18(20)11-15-5-8-16(23-3)9-6-15/h4-10H,11-12H2,1-3H3,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHADDCDKNDAUAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)ON=C(CC2=CC=C(C=C2)OC)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)OCC(=O)O/N=C(/CC2=CC=C(C=C2)OC)\N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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